molecular formula C18H16FN3O4S2 B2984578 N-(4-fluorobenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide CAS No. 1021065-79-1

N-(4-fluorobenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

Número de catálogo: B2984578
Número CAS: 1021065-79-1
Peso molecular: 421.46
Clave InChI: ZLLADAQQANGQAT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-fluorobenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H16FN3O4S2 and its molecular weight is 421.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-fluorobenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This compound is part of a broader class of thiazole derivatives known for their diverse pharmacological properties, including inhibition of specific kinases and modulation of tubulin dynamics.

The compound exhibits significant biological activity primarily through its inhibition of the B-RAFV600E kinase, which is implicated in various cancers. This inhibition occurs at nanomolar concentrations, suggesting a potent interaction with the target enzyme. The thiazole scaffold is crucial for this activity, as it allows for effective binding to the kinase's active site, similar to other clinically approved agents like dabrafenib .

Anticancer Properties

Research indicates that compounds containing the thiazole structure can effectively disrupt microtubule dynamics by binding to the colchicine-binding site on tubulin. This action leads to cell cycle arrest in the G(2)/M phase and promotes apoptosis in cancer cells . Specifically, studies on related thiazole derivatives have shown IC50 values in the low nanomolar range against various cancer cell lines, including melanoma and prostate cancer .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their substituents. For instance, modifications at the 4-position of the aryl ring have been shown to enhance cytotoxicity significantly. The presence of a methoxy group in particular has been associated with improved antiproliferative effects .

Table 1: Biological Activity of this compound

Cell Line IC50 (μM) Mechanism
Melanoma (A375)0.124Tubulin polymerization inhibition
Prostate Cancer (PC-3)0.4 - 2.2G(2)/M phase arrest
Non-Small Cell Lung Cancer (NCI-H522)3.81Apoptosis induction

Table 2: Comparison of Thiazole Derivatives

Compound Target IC50 (μM) Notes
N-(4-fluorobenzyl)-...thiazole-4-carboxamideB-RAFV600E kinaseNanomolarSignificant inhibitor
SMART-HTubulin0.124Overcomes multidrug resistance
SMART-FTubulin0.4 - 2.2Similar efficacy to FDA-approved drugs

Case Study 1: Efficacy in Melanoma Models

In vivo studies demonstrated that thiazole derivatives similar to N-(4-fluorobenzyl)-... exhibited significant tumor growth inhibition in melanoma xenograft models. Treatment with these compounds resulted in tumor volume reductions and enhanced survival rates compared to control groups .

Case Study 2: Overcoming Drug Resistance

A notable feature of these thiazole derivatives is their ability to circumvent P-glycoprotein-mediated drug resistance, which is a common challenge in cancer therapy. The compounds maintained efficacy against multidrug-resistant cell lines, suggesting their potential for clinical application in resistant cancer types .

Propiedades

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4S2/c1-26-14-6-8-15(9-7-14)28(24,25)22-18-21-16(11-27-18)17(23)20-10-12-2-4-13(19)5-3-12/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLADAQQANGQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.